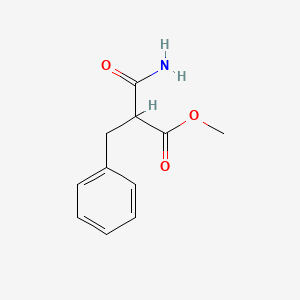

Methyl 2-carbamoyl-3-phenylpropionate

Description

Structure

3D Structure

Properties

CAS No. |

57355-27-8 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 3-amino-2-benzyl-3-oxopropanoate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13) |

InChI Key |

MBGQTVLDUWAMMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Carbamoyl 3 Phenylpropionate

Direct Synthesis Approaches

Direct synthesis methods typically involve the sequential or convergent assembly of the molecule from precursors that contain the core phenylpropionate skeleton. These methods focus on established chemical transformations for forming the ester and carbamate (B1207046) moieties.

The backbone of the target molecule is 3-phenylpropionic acid. A common strategy begins with the esterification of a suitable 3-phenylpropionic acid derivative. For instance, the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid, yields methyl 3-phenylpropionate (B1229125). prepchem.com

However, to introduce the 2-carbamoyl group, a precursor already functionalized at the C-2 position is required. The most logical starting material is the amino acid L-phenylalanine (2-amino-3-phenylpropionic acid). The synthesis would therefore involve two key steps: esterification of the carboxylic acid and carbamoylation of the amino group.

One classical route to carbamates that starts from a carboxylic acid derivative is the Curtius rearrangement. nih.gov This process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then thermally rearranges to an isocyanate. The isocyanate is a highly reactive intermediate that can be trapped by an alcohol to form the desired carbamate. nih.gov In this context, starting with a protected phenylalanine derivative would be necessary to ensure selectivity.

Another approach to the phenylpropionic acid framework involves the direct methylation of arylacetonitrile derivatives using reagents like dimethyl carbonate, followed by hydrolysis of the nitrile to a carboxylic acid. orgsyn.org This method provides a route to 2-phenylpropionic acid derivatives, which could be further elaborated to the target structure.

The formation of the carbamate group on the methyl ester of phenylalanine is a critical step. A variety of reagents and conditions can be employed for this transformation.

A widely used method involves activating a hydroxyl group (in an alcohol) or an amino group with a carbonylating agent. For converting an amine like methyl 2-amino-3-phenylpropionate, a common strategy is the reaction with phosgene (B1210022) or a phosgene equivalent. nih.gov However, due to the high toxicity of phosgene, alternative reagents are preferred.

One such alternative is the use of chloroformates. For example, reacting the amino ester with an appropriate chloroformate in the presence of a base would yield the carbamate. More specifically, reagents like p-nitrophenyl chloroformate can be used to create an activated carbonate, which then readily reacts with an amine to form the carbamate. nih.govresearchgate.net The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) with a base such as pyridine. researchgate.net

Another major pathway is the reaction of an isocyanate with an alcohol. google.com While the target molecule has a methyl carbamate, this pathway is more relevant for forming O-alkyl carbamates. However, the isocyanate intermediate, as generated in the Curtius rearrangement, is central. Trapping the isocyanate formed from a phenylalanine derivative with methanol would yield a methyl carbamate, but at the wrong position for the target molecule. Instead, the amino group of methyl 2-amino-3-phenylpropionate must be converted to the carbamoyl (B1232498) group. This can be achieved by reacting it with a source of the carbamoyl moiety, such as an alkali metal cyanate (B1221674) (e.g., sodium cyanate) under acidic conditions, which generates isocyanic acid in situ. sciencemadness.orggoogle.com

Table 1: Comparison of Reagents for Carbamate Formation

| Reagent Class | Specific Example | Typical Conditions | Key Features |

|---|---|---|---|

| Phosgene Equivalents | p-Nitrophenyl Chloroformate | Pyridine, Dichloromethane (DCM), 0°C to room temp | Forms an activated intermediate; avoids highly toxic phosgene. researchgate.net |

| Cyanates | Sodium Cyanate (NaOCN) | Acidic conditions (e.g., TFA) in a solvent like DCM | In situ generation of isocyanic acid for reaction with amines. sciencemadness.org |

| Rearrangements | Diphenylphosphoryl azide (DPPA) | Used for one-pot Curtius rearrangement from a carboxylic acid | Avoids isolation of unstable acyl azides but can present purification challenges. nih.gov |

Advanced Carbamoylation Strategies

To overcome the limitations of traditional methods, such as the use of toxic reagents or harsh conditions, several advanced carbamoylation strategies have been developed. These often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Handling highly toxic and volatile reagents like methyl isocyanate is a significant safety concern. Consequently, stable, solid, and less hazardous isocyanate equivalents have been developed. N-Succinimidyl N-methylcarbamate is a prime example, serving as a substitute for methyl isocyanate in various synthetic applications, including peptide synthesis. sigmaaldrich.comchemimpex.com It is a stable, crystalline solid that can be used for the controlled introduction of a methylcarbamoyl group onto a nucleophile, such as the amino group of methyl 2-amino-3-phenylpropionate. thermofisher.comfishersci.ca

Another class of isocyanate surrogates are carbamoylimidazoles. N-Alkyl carbamoylimidazoles can be prepared from primary amine salts and carbonyldiimidazole (CDI) and serve as stable, water-stable isocyanate equivalents. organic-chemistry.org These reagents can then react with various nucleophiles under basic conditions to form carbamates, offering a safer and more convenient alternative to traditional isocyanate chemistry. organic-chemistry.org

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A noteworthy development is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) for carbamate synthesis in aqueous media. nih.govacs.org Although CDI is unstable in water, it reacts rapidly with an amine to form an N-substituted carbonylimidazolide. nih.govresearchgate.net This intermediate can then react in situ with a nucleophile to provide the corresponding carbamate. acs.orgorganic-chemistry.org A key advantage of this method is that the product often precipitates from the reaction mixture, allowing for simple isolation in high purity by filtration. researchgate.netorganic-chemistry.org This "in water" imidazole (B134444) carbonylation avoids the need for anhydrous solvents and inert atmospheres, representing a significant shift towards more sustainable protocols. researchgate.net Mechanochemical methods using ball-milling have also been developed for CDI-mediated carbamate synthesis, offering a solvent-free alternative. semanticscholar.orgfigshare.com

Carbamoyl chlorides are versatile reagents for producing carbamates through reaction with alcohols. wikipedia.org However, they are often moisture-sensitive. wikipedia.org A practical approach to circumvent the direct handling of these sensitive compounds is their in situ generation. organic-chemistry.orgorganic-chemistry.org For instance, an amine can be reacted with phosgene or a phosgene equivalent to generate the carbamoyl chloride, which is then immediately treated with a nucleophile in a one-pot procedure. organic-chemistry.orgwikipedia.org

The reactivity of carbamoyl chlorides is well-established. They react with alcohols, often in the presence of a base like pyridine, to yield carbamates. wikipedia.org While monosubstituted carbamoyl chlorides can be unstable and exist in equilibrium with the corresponding isocyanate and HCl, they are effective intermediates. nih.gov Recent advances have also highlighted the utility of carbamoyl chlorides in transition metal-catalyzed cross-coupling reactions, expanding their synthetic applications. rsc.org

Table 2: Advanced and One-Pot Carbamoylation Strategies

| Strategy | Key Reagent/System | Description | Advantages |

|---|---|---|---|

| Isocyanate Equivalents | N-Succinimidyl N-methylcarbamate | A stable, solid surrogate for toxic methyl isocyanate. sigmaaldrich.comchemimpex.com | Improved safety and handling. organic-chemistry.org |

| Aqueous One-Pot Synthesis | 1,1'-Carbonyldiimidazole (CDI) | CDI reacts with an amine in water to form an active intermediate, which then forms the carbamate. nih.govresearchgate.net | Environmentally friendly (uses water as a solvent), simple workup (product precipitates). researchgate.netorganic-chemistry.org |

| In Situ Generation | Carbamoyl Chlorides | Generated in the reaction vessel from an amine and phosgene (or equivalent) and used immediately. organic-chemistry.orgorganic-chemistry.org | Avoids isolation and handling of sensitive intermediates. organic-chemistry.org |

Palladium-Catalyzed Carbamoylation Routes

Palladium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, including the carbamoyl group. These methods often involve the cross-coupling of an amine source with a carbonyl source, facilitated by a palladium catalyst. While direct palladium-catalyzed carbamoylation of a pre-existing methyl 3-phenylpropionate backbone at the C-2 position is a complex transformation, related strategies provide insight into the potential routes.

One general approach involves the palladium-catalyzed aminocarbonylation of aryl or vinyl halides. In a hypothetical application to a precursor of the target molecule, an aryl halide could be coupled with carbon monoxide and an amine in the presence of a palladium catalyst to form an amide. More advanced methods have explored the dual catalysis systems, for example, a combination of nickel and photoredox catalysts for the three-component carbosulfonylation of N-vinyl carbamates with halides. frontiersin.org

A three-component coupling reaction using palladium catalysis can effectively synthesize N-formylanilines from aryl iodides, sodium azide, and oxalic acid, where oxalic acid serves as a source for both carbon monoxide and hydrogen. organic-chemistry.org This highlights the versatility of palladium catalysis in incorporating carbonyl and amine functionalities in a single step. The development of palladium-catalyzed cascade reactions, which form multiple bonds in a single operation, also offers a strategic approach to complex molecules and could be conceptually applied to building the functionalized phenylpropionate scaffold. acs.org

Carbon Dioxide Fixation Approaches to Carbamates

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock is a cornerstone of green chemistry. researchgate.net Synthesizing carbamates from CO2 is a highly attractive alternative to traditional methods that use hazardous reagents like phosgene. pku.edu.cn These reactions typically involve the reaction of an amine, CO2, and an electrophile, such as an alkyl halide. researchgate.netacs.org

The general mechanism proceeds through the nucleophilic attack of an amine on CO2 to form a carbamic acid or a carbamate salt intermediate. pku.edu.cnacs.org This intermediate then reacts with an electrophile to yield the final carbamate product. The process can be promoted by various catalysts, including organic bases, inorganic bases, and ionic liquids, often under transition-metal-free conditions. pku.edu.cn For instance, a straightforward and sustainable method for carbamate synthesis involves the direct reaction of amines with CO2 at room temperature and atmospheric pressure. nih.gov

Several effective systems have been developed:

Base-Mediated Synthesis : Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can capture CO2 and catalyze the conversion of amines into carbamates. organic-chemistry.org Continuous-flow processes using DBU have been shown to significantly reduce reaction times. acs.orgnih.gov

Cesium Carbonate/TBAI System : A three-component coupling of amines, CO2, and halides is efficiently achieved in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), offering mild conditions and preventing common side reactions like N-alkylation. organic-chemistry.org

Deep Eutectic Solvents (DESs) : Choline chloride-based deep eutectic solvents have been successfully used to synthesize carbamates, even with less reactive alkyl chlorides. acs.org

The efficiency of these reactions can be influenced by factors such as the choice of base, solvent, and CO2 pressure. acs.orgrsc.org

Table 1: Examples of Catalytic Systems for Carbamate Synthesis from CO2

| Catalyst/Promoter System | Amine Substrate | Electrophile | Conditions | Key Feature |

| DBU | Primary & Secondary Amines | Alkyl Bromides | 70 °C, Continuous Flow | Rapid (50 min), catalyst-free additive approach. acs.orgnih.gov |

| Cs2CO3 / TBAI | Various Amines | Halides | Mild, Room Temp | Prevents overalkylation; tolerates chiral substrates. organic-chemistry.org |

| Deep Eutectic Solvents | Various Amines | Alkyl Chlorides | Not specified | Effective for less reactive electrophiles. acs.org |

| PEG 400 / K2CO3 | Various Amines | Alkyl Halides | Ambient | PEG acts as solvent and phase-transfer catalyst. acs.org |

Enantioselective Synthesis of Chiral Methyl 2-carbamoyl-3-phenylpropionate and Analogues

Creating the chiral center at the C-2 position of the phenylpropionate backbone with high enantiopurity is a critical challenge in synthesizing stereoisomerically pure this compound. This is achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. numberanalytics.comyoutube.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com This strategy is widely used for the asymmetric synthesis of amino acids and their derivatives. numberanalytics.com

Common types of auxiliaries include those derived from camphor, amino acids, and carbohydrates. numberanalytics.com For the synthesis of β-amino acids, which are structurally related to the target molecule, enantiopure hexahydrobenzoxazolidinones have been used effectively. researchgate.net The process typically involves N-acylation of the auxiliary, followed by a highly diastereoselective alkylation, and subsequent removal of the auxiliary to furnish the desired enantiopure acid derivative. researchgate.net Another example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in conjunction with a nickel complex to facilitate the isomerization of racemic α-amino acids to a single (S)-enantiomer.

Table 2: Selected Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example(s) | Typical Application(s) |

| Oxazolidinones | Seebach's oxazolidinones, (4R,5R)-hexahydrobenzoxazolidinone | Diastereoselective alkylation, synthesis of β²-amino acids. researchgate.netmdpi.org |

| Amino Acid-Derived | (S)-Valine tert-butyl ester, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric alkylations, synthesis of α,α-dialkylglycines. mdpi.org |

| Sulfinyl Imines | N-tert-butanesulfinyl imines | Stereodivergent allylation for synthesis of β-homoprolines. thieme-connect.com |

| Camphor-Derived | Camphor, camphorsulfonamides | Diels-Alder reactions, aldol (B89426) reactions. numberanalytics.com |

Asymmetric Catalysis in Carbamate Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Both metal-based catalysts and organocatalysts are employed.

A notable strategy involves the catalytic, enantioselective conjugate addition of carbamates to enone systems. acs.org For instance, chiral bis(oxazoline)copper complexes have been shown to catalyze the addition of carbamates to α'-hydroxy enones, yielding N-protected β-amino acid precursors with excellent enantiomeric excesses (ee) (uniformly >92%). acs.org

Bifunctional organocatalysts have also emerged as powerful tools. These catalysts can stabilize a carbamic acid intermediate formed from an amine and CO2 while activating it for a subsequent enantioselective bond-forming reaction. acs.orgnih.govnih.gov This approach has been successfully applied to the synthesis of chiral cyclic carbamates from unsaturated amines and CO2, demonstrating the potential for metal-free, enantioselective carbamoylation. acs.orgnih.govnih.gov Furthermore, asymmetric organocatalysis can be combined with metal catalysis in cooperative or relay systems to achieve novel transformations. nih.gov

Stereochemical Control in Phenylpropanoate Synthesis

Achieving stereocontrol at the C-2 position can also be approached by performing an asymmetric reaction directly on a phenylpropanoate precursor, such as a cinnamic acid derivative. Catalytic enantioselective conjugate addition reactions are among the most important methods for this transformation due to the ready availability of α,β-unsaturated starting materials. nih.gov

One powerful method is the copper-hydride (CuH)-catalyzed hydroamination of cinnamic acid derivatives. By selecting an appropriate chiral ligand, the hydrocupration can be directed to the β-position of the cinnamate, which then reacts with an electrophilic aminating agent to provide enantioenriched β-amino acid derivatives. nih.gov This method is scalable and provides access to building blocks for peptide synthesis. nih.gov

Other strategies include:

Asymmetric Hydrogenation : The hydrogenation of (Z)-enamines using chiral ruthenium or rhodium catalysts is a well-established method for producing chiral β-amino acids with high yield and enantioselectivity.

Palladium-Catalyzed Allylic Amination : This methodology has been used to create enantiomerically enriched allylamines, which can then be converted into amino acid derivatives. researchgate.net

Wittig-type Reactions : The stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates has been achieved through the reaction of benzyltriphenylphosphonium (B107652) bromides with methyl 2-perfluoroalkylacrylates, demonstrating control over the double bond geometry in related systems. rsc.org

Multi-Component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer a highly efficient route to molecular complexity. nih.govnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs (IMCRs) that are well-suited for generating libraries of complex molecules like peptidomimetics. researchgate.netresearchgate.net

The Passerini Reaction (P-3CR) : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy carboxamide. researchgate.net

The Ugi Reaction (U-4CR) : This reaction extends the Passerini reaction by adding a fourth component, a primary amine. The four components react to form an α-acylamino amide. youtube.com

A molecule with the core structure of this compound could be conceptually synthesized via an Ugi reaction. The required components would be:

Amine : Ammonia (or a protected equivalent) to provide the -NH2 of the carbamoyl group.

Carbonyl : Phenylacetaldehyde to provide the 3-phenylpropyl fragment.

Carboxylic Acid : A simple acid like formic acid, which after reaction and subsequent steps could lead to the ester.

Isocyanide : Methyl isocyanoacetate, which would provide the C-1 (ester) and C-2 (amide nitrogen) backbone.

The initial Ugi product would be an α-acylamino amide, which would then require further transformations to yield the final target structure of this compound. The versatility of MCRs allows for the rapid assembly of highly functionalized scaffolds, making them a powerful strategic tool in modern organic synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. While specific literature detailing green synthetic routes exclusively for this compound is not extensively documented, a green strategy can be constructed by analyzing the synthesis of its core structural components: the phenylalanine backbone and the N-carbamoyl group. The focus lies heavily on biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.

Conventional chemical synthesis routes for amino acid derivatives often involve harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to significant waste and potential environmental pollution. researchgate.netnih.gov In contrast, enzymatic and biocatalytic approaches represent a powerful green alternative. For the synthesis of the phenylalanine framework, Phenylalanine Ammonia Lyases (PALs) are a well-studied class of enzymes. frontiersin.org PALs catalyze the reversible amination of trans-cinnamic acid derivatives to produce L-phenylalanine and its analogues. frontiersin.org This method is highly attractive from a green chemistry perspective as it typically occurs in aqueous media at moderate temperatures and pH, avoiding the need for hazardous organic solvents and extreme conditions. frontiersin.org The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse over multiple reaction cycles. frontiersin.org

Another key biocatalytic strategy for producing the core amino acid structure involves multi-enzyme cascades. These one-pot systems can convert simple, inexpensive starting materials like cinnamic acids into optically pure D- or L-phenylalanine derivatives with high efficiency. nih.gov Such cascades can integrate an aminomutase or a PAL for the key amination step, coupled with other enzymes that facilitate deracemization to achieve high enantiomeric purity, a crucial requirement for bioactive molecules. nih.gov This approach improves atom economy and process efficiency by telescoping multiple reaction steps into a single operation, thereby reducing waste, energy consumption, and the need for intermediate purification.

The formation of the N-carbamoyl group can also be achieved via green enzymatic methods. The "hydantoinase process" is a well-established industrial application of biocatalysis for producing enantiomerically pure amino acids. researchgate.net This process involves the hydrolysis of a 5-monosubstituted hydantoin (B18101) derivative. The first step, catalyzed by a hydantoinase, opens the hydantoin ring to form an N-carbamoyl amino acid. researchgate.net A second enzyme, an N-carbamoylase, then hydrolyzes the carbamoyl group to yield the desired amino acid. researchgate.net By selecting an appropriate N-carbamoylase, the reaction can be stopped at the N-carbamoyl amino acid stage, providing a direct and green route to intermediates like N-carbamoyl-phenylalanine.

Combining these biocatalytic steps—enzymatic synthesis of the phenylalanine core followed by enzymatic carbamoylation—presents a prospective green pathway to the immediate precursor of this compound. The final esterification step could then be performed using greener methods, such as using switchable ionic liquids that act as both solvent and catalyst, avoiding the use of strong mineral acids like sulfuric acid. rsc.org

The following table summarizes representative research findings on the enzymatic synthesis of a phenylalanine derivative, illustrating the typical conditions and outcomes that align with green chemistry principles.

Table 1: Research Findings on Biocatalytic Synthesis of Phenylalanine Derivatives

This interactive table details experimental data from studies on the enzymatic synthesis of phenylalanine analogues, highlighting green chemistry aspects such as the use of biocatalysts and aqueous reaction media.

| Starting Material | Biocatalyst (Enzyme) | Reaction Medium | Temperature (°C) | pH | Conversion/Yield | Key Green Principle | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methoxy cinnamic acid | Phenylalanine Ammonia Lyase (AvPAL) | Bicarbonate Buffer / 5M Ammonium Carbonate | 37°C | 9.0 | >95% conversion (24h) | Use of Biocatalysts, Aqueous Media | frontiersin.org |

| 3-Methoxy cinnamic acid | Phenylalanine Ammonia Lyase (PbPAL) | Bicarbonate Buffer / 5M Ammonium Carbonate | 37°C | 9.0 | ~80% conversion (24h) | Use of Biocatalysts, Aqueous Media | frontiersin.org |

| Cinnamic Acids (various) | Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis | Aqueous Buffer | 37°C | N/A | High Yield | Use of Biocatalysts, Broad Substrate Scope | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| trans-Cinnamic acid |

| N-carbamoyl-phenylalanine |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Carbamoyl 3 Phenylpropionate

Nucleophilic Reactivity of the Carbamoyl (B1232498) Group

The carbamoyl group (–CONH₂) possesses a nitrogen atom with a lone pair of electrons, which can exhibit nucleophilic character. However, the nucleophilicity of this nitrogen is significantly attenuated by the adjacent electron-withdrawing carbonyl group. This resonance delocalization of the lone pair onto the oxygen atom reduces its availability for attacking electrophilic centers.

In comparison to primary and secondary amines, which are well-established nucleophiles in organic synthesis, the carbamoyl nitrogen is considerably less reactive. researchgate.netuni-muenchen.de The reactivity of amines is known to be influenced by steric hindrance and the electronic nature of their substituents. researchgate.net While primary amines (R-NH₂) are effective nucleophiles, the acyl group in a primary carbamate (B1207046) like that in Methyl 2-carbamoyl-3-phenylpropionate diminishes this reactivity substantially.

Despite its reduced nucleophilicity, the carbamoyl group can participate in certain reactions. For instance, under specific conditions, such as in the presence of a strong base or through enzymatic catalysis, the nitrogen can be deprotonated, increasing its nucleophilic potential. Additionally, intramolecular reactions, where the carbamoyl group attacks an electrophilic center within the same molecule, can be more favorable due to proximity effects, as seen in the cyclization of related aldehydes. nih.govacs.org

Electrophilic Reactivity of the Phenylpropionate Ester Moiety

The phenylpropionate ester moiety contains an electrophilic carbonyl carbon. This carbon is susceptible to attack by a wide range of nucleophiles. sigmaaldrich.com A primary example of this reactivity is the hydrolysis of the ester to its corresponding carboxylic acid, 3-phenylpropanoic acid, and methanol (B129727). mdpi.comnih.gov This reaction can be catalyzed by either acid or base.

Under basic conditions, a nucleophile (e.g., hydroxide (B78521) ion) directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weaker nucleophile, such as water. mdpi.com The reactivity of the ester can be influenced by catalysts; for example, the hydrolysis of related sulfamate (B1201201) esters is significantly accelerated by intramolecular proton transfer, a principle that can be relevant in appropriately substituted ester compounds. nih.gov

Beyond hydrolysis, the electrophilic ester group can react with other nucleophiles, such as amines, to form amides, or undergo reduction with agents like lithium aluminum hydride to yield the corresponding alcohol. The presence of the phenyl group and the carbamoyl substituent elsewhere in the molecule can influence the steric and electronic environment of the ester, potentially modulating its reactivity compared to simpler alkyl esters.

Intramolecular Cyclization Pathways

Intramolecular reactions are often kinetically favored and play a significant role in the chemistry of multifunctional molecules related to this compound.

Research into the metabolites of the antiepileptic drug felbamate (B1672329) has provided significant insight into the reactivity of related structures. One key metabolite, 3-carbamoyl-2-phenylpropionaldehyde (B1257828), demonstrates a facile intramolecular cyclization. nih.govacs.org In this process, the nucleophilic nitrogen of the carbamoyl group attacks the electrophilic aldehyde carbon. This reversible reaction leads to the formation of a six-membered heterocyclic compound, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, which is a cyclic urethane (B1682113). nih.govacs.org

This cyclization is significant because the resulting urethane is considerably more stable than the parent aldehyde. At physiological pH, 3-carbamoyl-2-phenylpropionaldehyde is highly unstable, whereas the cyclic urethane has a much longer half-life. nih.govacs.org This suggests that the cyclic form can act as a stable reservoir for the more reactive aldehyde. nih.govacs.org

Table 1: Reactivity and Stability of Felbamate Metabolites

| Compound | Reaction Pathway | Half-life (t½) at physiological pH |

|---|---|---|

| 3-Carbamoyl-2-phenylpropionaldehyde | Cyclization / Elimination | ≤ 30 seconds nih.govacs.org |

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | Reversible Ring-Opening | ≥ 5 hours nih.govacs.org |

The high ring strain of the three-membered aziridine (B145994) ring makes it susceptible to ring-opening reactions upon treatment with various nucleophiles and electrophiles. These reactions provide a synthetic route to substituted amines. The regiochemistry and stereochemistry of the ring-opening are often controlled by the substituents on the aziridine ring.

Acid-catalyzed ring-opening reactions are common for aziridines. The reaction is initiated by the protonation of the ring nitrogen, which activates the ring towards nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom. While detailed studies on the specific ring-opening of Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate were not found in the surveyed literature, the principles can be inferred from related systems. For example, the acid-catalyzed ring-opening of methyl 1-(2-phenylethanol)aziridine-2-carboxylates proceeds quantitatively and with high regio- and enantiospecificity. researchgate.net Similarly, Lewis acids like boron trifluoride etherate have been shown to mediate the ring-opening of other activated small rings, such as cyclopropanes. mdpi.com

Elimination Reactions and Formation of Unsaturated Aldehydes (e.g., 2-phenylpropenal from 3-carbamoyl-2-phenylpropionaldehyde)

In addition to cyclization, 3-carbamoyl-2-phenylpropionaldehyde can undergo a facile elimination reaction. nih.govacs.org This β-elimination involves the loss of the carbamoyl group and a proton from the α-carbon, leading to the formation of an α,β-unsaturated aldehyde, specifically 2-phenylpropenal (also known as atropaldehyde). nih.govacs.org

This reaction pathway is significant because it transforms an unstable aldehyde into a potent electrophile. nih.gov Unsaturated aldehydes like 2-phenylpropenal are known to be reactive due to the conjugated system, which makes the β-carbon susceptible to Michael addition by nucleophiles. This reactivity is implicated in the cytotoxic effects observed for this compound. nih.govacs.org Studies have shown that 2-phenylpropenal exhibits significant cytotoxicity to cultured fibroblasts, comparable to other known toxic unsaturated aldehydes. nih.gov

Table 2: In Vitro Cytotoxicity of Felbamate and Related Compounds

| Compound | 50% Growth Inhibition (GI₅₀) (µM) |

|---|---|

| 2-Phenylpropenal | 4.1 ± 1.1 nih.gov |

| 3-Carbamoyl-2-phenylpropionaldehyde | 53 ± 8 nih.gov |

| 2-Phenyl-1,3-propanediol monocarbamate | > 500 nih.gov |

| 3-Carbamoyl-2-phenylpropionic acid | > 500 nih.gov |

Mechanistic Elucidation of Catalyzed Transformations

The reactivity of this compound and its analogues can be significantly influenced and directed by catalysts.

Enzyme Catalysis: The formation of the reactive intermediate, 3-carbamoyl-2-phenylpropionaldehyde, from the drug felbamate is a bioactivation process catalyzed by cytochrome P450 enzymes. hmdb.ca Specifically, enzymes like CYP2E1 and CYP3A4 are involved in the metabolism of felbamate. hmdb.ca Further enzymatic oxidation of related metabolites is mediated by NAD⁺-dependent dehydrogenases. acs.org These enzymatic transformations highlight how catalysis in a biological system can lead to the formation of unstable, reactive species from a more stable precursor.

Lewis Acid Catalysis: Lewis acids are known to catalyze a variety of reactions involving carbonyl compounds. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov This activation can facilitate nucleophilic additions to the ester or carbamoyl groups. In reactions involving related compounds, Lewis acids like aluminum chloride and titanium tetrachloride have been used to catalyze Friedel-Crafts acylation and reduction reactions on molecules containing a phenylpropanoate core. google.com Boron trifluoride etherate is also effective in promoting cascade reactions and rearrangements in similar systems. nih.gov

Organocatalysis: Non-metallic, small organic molecules can also catalyze transformations. For instance, the synthesis of related carbamate structures can be achieved using reagents like propylphosphonic anhydride (B1165640) (T3P®), which activates the components for the reaction. mdpi.com Furthermore, the aldehyde group in related structures can participate in organocatalytic reactions, such as enantioselective α-chlorination, demonstrating the potential for selective functionalization. smolecule.com

Table of Mentioned Compounds

| Chemical Name | Other Names / Synonyms |

| This compound | |

| 3-Carbamoyl-2-phenylpropionaldehyde | (3-oxo-2-phenylpropyl) carbamate |

| 2-Phenylpropenal | Atropaldehyde |

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | Cyclic urethane analogue |

| Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate | |

| Felbamate | 2-Phenyl-1,3-propanediol dicarbamate |

| 2-Phenyl-1,3-propanediol monocarbamate | |

| 3-Carbamoyl-2-phenylpropionic acid | |

| Methyl 3-phenylpropionate (B1229125) | Methyl hydrocinnamate |

| 3-Phenylpropanoic acid | Hydrocinnamic acid |

| Methanol | |

| Methyl 1-(2-phenylethanol)aziridine-2-carboxylate | |

| Boron trifluoride etherate | |

| Aluminum chloride | |

| Titanium tetrachloride | |

| Propylphosphonic anhydride | T3P® |

| Cytochrome P450 | CYP enzymes |

Palladium-Catalyzed Pathways and Intermediate Stabilization

Palladium-catalyzed reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the carbamoyl group can participate in or be formed through such pathways. The carbamoylation of aryl halides, for instance, can be achieved using a palladium(0) catalyst in the presence of an amine and a carbonyl source. nih.govacs.org A key mechanistic pathway involves the cross-coupling of an organic halide with a carbamoylmetal compound. acs.org This process is thought to proceed through the following general steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form a palladium(II) intermediate. youtube.com

Transmetalation: This Pd(II) intermediate reacts with a carbamoylmetal species, such as a carbamoyltungstenate generated in situ, to form a carbamoylpalladium(II) intermediate. acs.org

Reductive Elimination: The carbamoylpalladium(II) intermediate undergoes reductive elimination to yield the final amide product and regenerate the palladium(0) catalyst. youtube.com

The stability of the palladium intermediates is a critical factor in these catalytic cycles. In reactions involving the carbonylation of alkyl halides, the stability of the palladium intermediates can be a challenge. rsc.org The stabilization of key intermediates, such as the carbamoylpalladium(II) complex, is often achieved through the use of specific ligands. For example, bidentate phosphine (B1218219) ligands like Xantphos have been successfully used to create stable and characterizable palladium-acyl complexes that are competent catalysts in carbonylation reactions. nih.gov These ligands can influence the geometry and electronic properties of the metal center, facilitating the desired reaction steps and preventing undesirable side reactions.

In some visible-light-induced palladium-catalyzed reactions, the mechanism can involve radical intermediates. A hybrid alkyl Pd(I)-radical species can be generated via single electron transfer (SET) from a photoexcited Pd(0) complex to an alkyl iodide, which then participates in subsequent bond-forming steps. nih.gov

Table 1: Key Steps in a General Palladium-Catalyzed Carbamoylation Cycle

| Step | Description | Key Intermediate |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond. | Aryl-Palladium(II)-Halide Complex |

| Transmetalation | The carbamoyl group is transferred from another metal (e.g., Tungsten) to the palladium center. | Carbamoyl-Palladium(II) Complex |

| Reductive Elimination | The aryl and carbamoyl groups couple, forming the product and regenerating the Pd(0) catalyst. | Aryl Carboxamide Product |

Hypervalent Iodine(III)-Mediated Processes for Carbamoyl Derivatives

Hypervalent iodine(III) compounds have emerged as mild, efficient, and environmentally friendly reagents for a wide range of oxidative transformations, including the formation of carbamoyl derivatives. nih.govnih.gov These reagents, such as iodobenzene (B50100) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), can facilitate C-N bond formation under metal-free conditions. acs.orgrsc.org

The general reactivity of hypervalent iodine(III) reagents involves ligand exchange followed by reductive elimination. acs.org In the context of forming carbamoyl derivatives, these processes can be used to synthesize various structures:

Synthesis of Carbamates: Divergent synthetic methods have been developed using iodobenzene diacetate as an oxidant to transform isatins into 2-cyanoaryl carbamate derivatives. scilit.com Similarly, carbamate-protected p-quinone monoimine ketals can be synthesized from a single starting material using diacetoxyiodobenzene, where the reaction outcome is controlled by varying the conditions. rsc.org

Formation of Carbamoyl Radicals: Mechanistic studies suggest that some hypervalent iodine-mediated reactions proceed through the initial formation of carbamoyl radicals, which then react with other substrates like alcohols or amines to yield the final products. nih.gov

Intramolecular Cyclization: Reagents like PIFA can mediate the intramolecular cyclization of N-substituted amino-enones to form nitrogen-containing heterocyclic structures, demonstrating their utility in constructing complex molecules containing the N-C=O functionality. globethesis.com

The chemistry of hypervalent iodine often mirrors that of transition metals, proceeding through mechanisms like oxidative addition, ligand coupling, and reductive elimination. nih.gov The trigonal bipyramidal geometry of ArIX₂ compounds places the electronegative ligands in the axial positions, priming them for reaction. acs.org

Table 2: Application of Hypervalent Iodine(III) Reagents in Carbamoyl Derivative Synthesis

| Reagent | Starting Material Example | Product Type | Reference |

| Iodobenzene Diacetate (PIDA) | Isatins | 2-Cyanoaryl Carbamates | scilit.com |

| Diacetoxyiodobenzene | p-Hydroxyphenylacetamide Derivatives | p-Quinone Monoimide Ketals | rsc.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | N-substituted amino-cyclohexenones | N-substituted Carbazolones | globethesis.com |

Radical-Polar Crossover Mechanisms in Related Carboamination Reactions

The concept of radical-polar crossover has become a powerful strategy in organic synthesis, merging the distinct reactivities of radical and ionic species to achieve novel transformations. bohrium.com This mechanism is particularly relevant to carboamination reactions, which install both a carbon group and an amino group across a double bond. rsc.org

A notable example is the visible-light-mediated, palladium-catalyzed three-component carboamination of dienes or allenes. beilstein-journals.orgnih.gov The proposed mechanism illustrates the radical-polar crossover concept:

A diazo compound is transformed into a hybrid α-ester alkylpalladium radical species. beilstein-journals.org

This radical intermediate adds to a double bond of a diene or allene. beilstein-journals.org

The subsequent step involves an allylpalladium radical-polar crossover . beilstein-journals.org

The process concludes with a selective allylic substitution via nucleophilic attack by an amine, akin to the classical Tsuji-Trost reaction, yielding unsaturated amino acid derivatives. beilstein-journals.org

This strategy effectively bridges one-electron (radical) and two-electron (polar/ionic) chemical pathways. bohrium.com In reductive radical-polar crossover (RRPCO) reactions, a photoredox catalyst or a redox-active metal can promote the single-electron reduction of a radical intermediate, converting it into a nucleophile that can then react with traditional electrophiles like carbonyl compounds. bohrium.com This synergy overcomes the inherent limitations of purely radical or purely polar chemistry, allowing for the construction of complex molecules under mild conditions. bohrium.comrsc.org

Reaction Kinetics and Thermodynamic Studies

Direct kinetic and thermodynamic data for this compound are not extensively documented. However, insights can be drawn from studies on structurally related compounds.

Reaction Kinetics: The reactivity and stability of the carbamoyl group are highly dependent on the molecular context. For instance, the related compound 3-carbamoyl-2-phenylpropionaldehyde is highly unstable at physiological pH, with a half-life of 30 seconds or less. nih.gov Its primary reaction pathway is a facile elimination to form 2-phenylpropenal (atropaldehyde). However, it also undergoes a reversible cyclization to a more stable urethane, which acts as a reservoir for the reactive aldehyde. nih.gov The solvolysis of N,N-dimethylcarbamoyl chloride is significantly faster than that of related chloroformates, suggesting a mechanism with considerable ionization character. mdpi.com The kinetics of N-acylurea formation and dissociation, which are structurally related to carbamoyl compounds, are highly dependent on the strength of the parent carboxylic acid, with stronger acids leading to faster reactions. researchgate.net

Thermodynamic Studies: Thermodynamic analyses of carbamoyl compounds provide insight into their stability and reaction equilibria. Studies on carbamoyl phosphate (B84403), a key biological carbamoylating agent, have allowed for the calculation of standard Gibbs energies of formation for its various species. nih.gov Carbamoyl phosphate is considered an "activated" molecule in aqueous solution, as its ultimate degradation has a strongly negative standard Gibbs free energy (ΔrG°), though this decomposition is kinetically slow in the absence of a catalyst. nih.gov The compound is kinetically unstable, transforming into cyanate (B1221674) and other species over a few hours at room temperature. nih.gov The thermodynamic favorability of reactions involving carbamoyl groups can be significantly influenced by factors such as pH and ionic strength, which affect the protonation states of reactants and products. nih.gov

Table 3: Kinetic Data for Related Carbamoyl Compounds

| Compound / Reaction | Condition | Kinetic Parameter | Significance | Reference |

| 3-Carbamoyl-2-phenylpropionaldehyde | Physiological pH | t½ ≤ 30 s | Demonstrates high reactivity and instability of the aldehyde form. | nih.gov |

| Carbamoyl Phosphate | Room Temp, Aqueous | Decomposes in a few hours | Kinetically unstable, acting as a transient carbamoyl donor. | nih.gov |

| N,N-Dimethylcarbamoyl Chloride | Hydrolysis | High specific rate | Suggests an ionization-favored (Sₙ1-like) mechanism. | mdpi.com |

| N-Acylurea Dissociation (from aromatic carbodiimides) | > 60°C | Dissociates to isocyanate and amide | Shows thermal lability of the N-acylurea linkage. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Carbamoyl 3 Phenylpropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 2-carbamoyl-3-phenylpropionate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, likely as a multiplet due to complex spin-spin coupling.

The methoxy (B1213986) group (-OCH₃) protons of the methyl ester will present as a sharp singlet, anticipated around δ 3.7 ppm. The protons of the primary amide group (-CONH₂) are expected to produce two broad singlets in the range of δ 5.5-8.5 ppm, with their chemical shift being concentration and solvent dependent.

The protons on the chiral centers, the methine proton (C2-H) and the methylene (B1212753) protons (C3-H₂), will show more complex signals. The C2-H proton, being adjacent to both the carbonyl group and the C3 carbon, is predicted to resonate as a multiplet around δ 3.5-4.0 ppm. The diastereotopic methylene protons at the C3 position, adjacent to the phenyl ring and the chiral center at C2, will likely appear as two separate multiplets, or a complex multiplet, in the region of δ 2.9-3.3 ppm, due to their different magnetic environments.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H | 7.2-7.4 | Multiplet | 5H |

| -CONH₂ | 5.5-8.5 | Two Broad Singlets | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| C2-H | 3.5-4.0 | Multiplet | 1H |

| C3-H₂ | 2.9-3.3 | Multiplet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum will provide information on each unique carbon atom in this compound. The carbonyl carbons of the ester and amide groups are expected to be the most downfield, with predicted chemical shifts in the range of 170-175 ppm.

The aromatic carbons of the phenyl ring will show a series of peaks between δ 125 and 140 ppm. The carbon of the methoxy group (-OCH₃) is anticipated to appear around δ 52 ppm. The aliphatic carbons, C2 and C3, are expected at approximately δ 50-60 ppm and δ 35-45 ppm, respectively. The specific chemical shifts will be influenced by the neighboring substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 170-175 |

| Amide C=O | 170-175 |

| Phenyl C (quaternary) | 135-140 |

| Phenyl C-H | 125-130 |

| C2 | 50-60 |

| -OCH₃ | ~52 |

| C3 | 35-45 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments would be invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the C2-H and C3-H₂ protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. For phosphonate (B1237965) derivatives of this compound, ³¹P NMR would be a crucial technique to characterize the phosphorus environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹. A strong, sharp absorption band for the C=O stretching of the ester group is anticipated around 1735 cm⁻¹. The C=O stretching of the primary amide (Amide I band) is expected to appear around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would likely be observed near 1600 cm⁻¹.

The C-H stretching vibrations of the aromatic ring will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. Raman spectroscopy would be complementary, providing strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Medium-Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1600 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₁H₁₃NO₃), the calculated molecular weight is approximately 207.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 207. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 176, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 148. Another prominent fragmentation pathway would be the cleavage of the C2-C3 bond, leading to the formation of the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. The loss of the carbamoyl (B1232498) group (-CONH₂) would result in a fragment at m/z 163. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule and its fragments.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 207 | [M]⁺ |

| 176 | [M - OCH₃]⁺ |

| 163 | [M - CONH₂]⁺ |

| 148 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule.

Based on the structure of similar compounds, it is anticipated that the phenyl ring and the carbonyl groups would adopt a specific orientation to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amide N-H protons and the carbonyl oxygen atoms of both the ester and amide groups, potentially forming extended networks in the crystal lattice. Analysis of a related compound, Methyl 2-hydroxyimino-3-phenyl-propionate, revealed a monoclinic crystal system with the space group P2₁/c, and its structure was stabilized by intermolecular O-H···N, O-H···O, and C-H···O hydrogen bonds. researchgate.net A similar arrangement, with N-H···O and C-H···O interactions, would be expected for this compound.

Computational Chemistry and Theoretical Studies of Methyl 2 Carbamoyl 3 Phenylpropionate

Reaction Mechanism Modeling via Computational Methods

Computational modeling provides indispensable insights into the chemical transformations a molecule can undergo. For a compound like Methyl 2-carbamoyl-3-phenylpropionate, these methods can elucidate the pathways of its synthesis or degradation, identifying the most energetically favorable routes.

The study of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, separating reactants from products. Characterizing the TS is crucial for understanding reaction kinetics.

Methodology : Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of the transition state. A key verification for a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Activation Barrier Calculation : The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation barrier indicates a faster reaction. For this compound, this could be calculated for reactions such as its formation via esterification or amidation, or for its hydrolysis back to the corresponding acid and alcohol. The calculated energies provide a quantitative measure of the reaction's feasibility.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. nih.gov Mapping the PES is fundamental to understanding the landscape of a chemical reaction.

Methodology : By systematically changing key geometric parameters (like bond lengths and angles) of the reacting system and calculating the energy at each point, a map of the energy landscape is created. nih.gov This allows for the visualization of reaction pathways, including the reactants, products, intermediates, and transition states.

Application to this compound : For the synthesis of this compound, a PES scan could model the approach of methanol (B129727) to the carboxylic acid precursor of phenylalanine, revealing the energetic costs and favorable orientations for the reaction to proceed. chemrxiv.org It would also identify any stable intermediates that might form during the process.

Spectroscopic Property Prediction from Computational Models

Computational models can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Methodology : Using the optimized geometry of this compound obtained from methods like DFT or Hartree-Fock (HF), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be calculated. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted.

Predicted Spectroscopic Data :

Vibrational Spectra (IR/Raman) : Calculations would yield the frequencies and intensities of vibrational modes, such as the C=O stretching of the ester and amide groups, N-H bending, and aromatic C-H vibrations. Comparing these calculated spectra with experimental ones helps to confirm the molecular structure.

Electronic Spectra (UV-Vis) : The prediction of electronic transitions by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the wavelengths of maximum absorption. nih.gov For this molecule, transitions would likely involve the π-system of the phenyl ring and the carbonyl groups.

NMR Spectra : Theoretical calculations can provide estimates of ¹H and ¹³C chemical shifts, aiding in the assignment of peaks in experimental NMR spectra.

The table below illustrates the type of data that would be generated from such computational predictions.

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups in this compound |

| Infrared (IR) Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O (ester), C=O (amide), N-H, Phenyl C=C |

| UV-Vis Spectroscopy | Wavelength of Max. Absorption (λ_max) | Phenyl ring, Carbonyl groups |

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Aromatic protons, CH, CH₂, CH₃, NH₂ |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | Carbonyl carbons, Aromatic carbons, Aliphatic carbons |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to several rotatable single bonds, means it can exist in multiple conformations. Understanding this flexibility is key to understanding its interactions and properties.

Conformational Analysis : This involves systematically rotating the bonds of the molecule and calculating the energy of each resulting conformation to find the most stable (lowest energy) shapes. rsc.orgrsc.org For this compound, key rotations would be around the Cα-Cβ bond and the bonds connecting the ester and carbamoyl (B1232498) groups. This analysis reveals the preferred spatial arrangement of the phenyl, ester, and carbamoyl moieties.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. nih.govrsc.org By simulating the molecule in a solvent (like water or an organic solvent) at a certain temperature, one can observe how it folds, flexes, and interacts with its environment. dundee.ac.uknih.gov This can reveal dominant conformations in solution and the timescale of transitions between them. Such simulations are particularly insightful for understanding how the molecule might interact with biological targets. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. rsc.orgscirp.orgbiointerfaceresearch.com

Methodology : A Hirshfeld surface is generated for a molecule, which is a boundary surface defined by where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. mdpi.comacs.org This surface can be color-mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals separations in red, indicating key interactions like hydrogen bonds. biointerfaceresearch.com

Application to this compound : For this molecule, Hirshfeld analysis would likely reveal significant N-H···O hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptors (from either the ester or another amide group). Weaker C-H···O and C-H···π interactions involving the phenyl ring would also be expected to play a role in stabilizing the crystal structure.

The following table provides an example of the kind of quantitative data obtained from Hirshfeld surface analysis on similar organic molecules, illustrating the typical contributions of various intermolecular contacts.

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

| H···H | 40-60% | Van der Waals interactions, typically the most abundant contact. |

| O···H / H···O | 20-30% | Represents hydrogen bonding, crucial for directing the crystal packing. |

| C···H / H···C | 10-20% | Weaker C-H···π or C-H···O interactions. |

| Other (e.g., N···H, C···C) | < 10% | Other specific close contacts. |

Synthetic Applications and Derivatives of Methyl 2 Carbamoyl 3 Phenylpropionate

Role as a Versatile Intermediate in Organic Synthesis

The inherent functionalities of Methyl 2-carbamoyl-3-phenylpropionate make it a valuable starting material for creating a wide range of organic compounds. The presence of the carbamoyl (B1232498) and ester groups allows for selective reactions, making it a versatile building block in synthetic chemistry.

Precursor in the Synthesis of Complex Organic Molecules

This compound can be envisioned as a key precursor in the assembly of more complex molecular architectures. Its structural relative, 3-carbamoyl-2-phenylpropionaldehyde (B1257828), is recognized as a highly reactive intermediate in metabolic pathways, capable of undergoing further chemical transformations. nih.gov This reactivity highlights the potential of the broader class of 2-phenylpropanoid derivatives. The methyl ester functionality in this compound offers a site for hydrolysis or transesterification, while the carbamoyl group can participate in cyclization or condensation reactions. These characteristics allow it to be a foundational element in multi-step synthetic sequences aimed at producing intricate organic molecules.

Building Block for Heterocyclic Systems

N-carbamoyl-α-amino esters, such as this compound, are valuable components in the synthesis of heterocyclic compounds. One of the most prominent applications is in the Biginelli reaction, a one-pot cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com In this reaction, an N-carbamoyl derivative can act as the urea (B33335) component, reacting with an aldehyde and a β-ketoester to form the dihydropyrimidinone ring. nih.govresearchgate.net The use of amino acid-derived components allows for the introduction of chirality and diverse substituents into the final heterocyclic product. nih.gov This strategy provides a pathway to novel heterocyclic α-amino acids, which are of significant interest in medicinal chemistry. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from Phenylalanine Derivatives

| Heterocyclic System | Synthetic Method | Key Reactants | Potential Application |

| Dihydropyrimidinones | Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea derivative | Calcium Channel Modulators mdpi.com |

| Pyridines | Hantzsch Reaction | Aldehyde, β-ketoester, Ammonia source | Bioactive Heterocycles nih.gov |

| Pyrrolopyrimidinones | Multi-component Reaction | Ketoamides, Aldehydes, Urea/Thiourea | Antimycobacterial Agents mdpi.com |

Applications in Peptide and Amino Acid Derivative Synthesis

In the field of peptide chemistry, protected amino acids are fundamental building blocks for solid-phase and solution-phase peptide synthesis. nih.govejbiotechnology.info The carbamoyl group on the alpha-amino position of this compound can serve as a protecting group, which is crucial to prevent unwanted side reactions during peptide coupling. researchgate.net The methyl ester at the C-terminus is also a common protecting group for the carboxylic acid functionality of an amino acid. mdpi.com

The general strategy involves the coupling of an N-protected amino acid with a C-protected amino acid using a coupling agent. nih.govscielo.org.mx After the peptide bond is formed, one of the protecting groups can be selectively removed to allow for the next amino acid to be added to the growing peptide chain. uiw.edu The use of N-carbamoyl derivatives specifically has been explored in the synthesis of various amino acid derivatives and diacylamines. nih.gov Furthermore, backbone N-methylation of peptides, a modification that can enhance metabolic stability and cell permeability, is a key area of research where derivatives of amino acids are essential. researchgate.net

Table 2: Common Reagents in Peptide Synthesis

| Reagent Type | Example | Function |

| Coupling Agent | HATU, HCTU | Activates the carboxylic acid for amide bond formation. ejbiotechnology.infouiw.edu |

| Protecting Group | Boc, Fmoc | Protects the N-terminus of the amino acid. nih.gov |

| Deprotection Agent | TFA, Piperidine | Removes the N-terminal protecting group. ejbiotechnology.infouiw.edu |

| Base | DIPEA | Neutralizes acids formed during the reaction. nih.gov |

Development of Functionalized Derivatives for Material Science

The structural features of this compound also lend themselves to applications in material science, particularly in the creation of functional polymers and biodegradable materials.

Incorporation into Polymeric Structures

Amino acid-based polymers are a growing class of materials due to their potential biocompatibility and biodegradability. Monomers derived from amino acids can be polymerized to create polyamides, polyesters, and poly(ester-urethane)s. nih.gov For instance, N-acryl amino acid monomers, prepared from the reaction of acryloyl chloride with amino acid esters, can undergo radical polymerization to yield polymers with a range of molecular weights. nih.gov The resulting polymers, such as those based on phenylalanine, have shown interesting biological activities. nih.gov

Similarly, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) functionality. The resulting monomer could then be incorporated into polymeric chains, potentially imparting unique properties derived from the phenylalanine side group. The development of such polymers opens avenues for new biomaterials with tailored thermal and mechanical properties. nih.gov

Synthesis of Carbamate-Derived Biodegradable Lipids

Carbamate (B1207046) linkages are integral to various biochemical structures and have been explored in the design of novel biomaterials, including biodegradable lipids. wikipedia.org These lipids can be used for applications such as drug delivery. The synthesis of such materials often involves the reaction of amino-containing compounds with molecules that can form a carbamate bond. nih.gov

Catalytic Applications of Related Carbamate Structures

Carbamate functionalities and their derivatives are integral to a variety of catalytic processes, serving both as ligands to modulate the activity of metal centers and as key components of organocatalysts. Their structural features, including the ability to engage in hydrogen bonding and the conformational constraints imposed by the delocalization of the nitrogen lone pair, are crucial to their catalytic utility. acs.org

Metal carbamato complexes, which span a wide range of metals across the periodic table, are particularly notable. nih.gov These complexes are often formed through the reaction of carbon dioxide with amines in the presence of a metal species. nih.gov They have found significant applications in the realm of CO2 activation and utilization. nih.gov For instance, metal carbamates can act as catalysts in processes that convert CO2 into valuable organic compounds. nih.gov The stability and reactivity of these metal carbamato complexes are influenced by factors such as the nature of the metal, the substituents on the amine, and the reaction conditions. nih.gov

In addition to CO2 fixation, carbamate-containing structures are employed in other catalytic contexts. A notable example involves the use of hybrid mesoporous organosilica materials incorporating both isocyanurate and carbamate functional groups. mdpi.com These materials serve as exceptional supports for palladium nanoparticles. mdpi.com The resulting catalyst, Pd@MO-ISO, demonstrates high efficiency in the reduction of nitroaromatics in aqueous media at room temperature. mdpi.com The carbamate groups within the silica (B1680970) framework play a role in anchoring the palladium nanoparticles, contributing to the catalyst's stability, recyclability, and negligible metal leaching. mdpi.com

The synthesis of carbamates itself can be a catalytic process. For example, palladium chloride (PdCl2) has been used in small amounts to catalyze the efficient assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild conditions. nih.gov This method is advantageous as it operates at atmospheric pressure and produces nitrogen gas as a harmless byproduct. nih.gov Indium-based reagents have also been shown to catalyze the formation of carbamates from amines and chloroformates, offering a method for the selective protection of amino groups. nih.gov

The table below summarizes key catalytic systems involving carbamate structures.

| Catalyst System | Application | Key Features | Reference |

| Metal Carbamato Complexes | CO2 activation and utilization | Formed from CO2, amines, and metal species; activity depends on metal and amine structure. | nih.gov |

| Pd@MO-ISO | Reduction of nitroaromatics | Carbamate groups in an organosilica matrix anchor Pd nanoparticles, ensuring high efficiency and recyclability. | mdpi.com |

| PdCl2 | Carbamate synthesis | Catalyzes carbamate formation from azides, CO, and alcohols under mild, ligand-free conditions. | nih.gov |

| Indium Reagents | Carbamate synthesis | Catalyzes carbamate formation from amines and chloroformates for selective amine protection. | nih.gov |

Design and Synthesis of Mechanistic Probes and Labeled Compounds

Deuterium (B1214612) Labeling for Mechanistic and Analytical Studies

Deuterium labeling is a powerful technique used extensively in mechanistic and analytical studies of chemical and biological processes. clearsynth.com The replacement of a hydrogen atom with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar but has a different mass. clearsynth.com This mass difference can be exploited in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace the fate of molecules and elucidate reaction mechanisms. clearsynth.comnih.gov

In mechanistic studies, deuterium labeling is instrumental in determining reaction pathways and identifying rate-determining steps through the kinetic isotope effect (KIE). acs.org The C-D bond is stronger than the C-H bond, meaning it is broken more slowly. If the rate of a reaction decreases upon substitution of hydrogen with deuterium at a specific position, it indicates that the cleavage of that C-H bond is involved in the rate-determining step of the reaction. acs.org This approach has been used to study a wide range of reactions, from organometallic catalysis to enzyme-catalyzed transformations. researchgate.netresearchgate.net

The synthesis of deuterium-labeled compounds can be achieved through two primary strategies: the "synthetic approach" and the "exchange approach". princeton.edu

Synthetic Approach: This method involves using a deuterated starting material or reagent in a multi-step synthesis to produce the final labeled compound. princeton.edu For example, the reduction of an ester or carboxylic acid with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium at a specific position. nih.gov

Exchange Approach: This strategy involves the direct replacement of hydrogen atoms with deuterium in the target molecule or a precursor, often catalyzed by a metal or an acid/base. acs.orgprinceton.edu This is frequently accomplished using a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). acs.orgprinceton.edu Late-stage H/D exchange is particularly valuable as it allows for the labeling of complex molecules without requiring a complete de novo synthesis. acs.org

A practical example of synthesizing a deuterated probe is the preparation of 3-methylbut-3-en-1,1-d2-1-ol. This was achieved by first oxidizing 3-methylbut-3-en-1-ol to the corresponding carboxylic acid, which was then reduced using lithium aluminum deuteride to install the two deuterium atoms. nih.gov Another innovative method involves the use of reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can undergo rapid C-H to C-D isotopic exchange with deuterated alcohols like methanol-d. nih.gov The resulting deuterated reagent, Me2NCD(OMe)2, can then be used to synthesize specifically deuterium-labeled heterocycles. nih.gov

Deuterium-labeled compounds also serve as essential internal standards for quantitative analysis by mass spectrometry. nih.govacs.org By adding a known amount of the deuterated analogue of the analyte to a sample, any variations in sample preparation or instrument response can be accurately corrected, leading to highly precise quantification. nih.gov

The following table outlines common methods and applications for deuterium labeling.

| Labeling Strategy | Deuterium Source / Reagent | Typical Application | Reference |

| Synthetic Approach | Lithium aluminum deuteride (LiAlD4) | Reduction of carbonyls to introduce deuterium at a specific carbon. | nih.gov |

| Exchange Approach | Deuterium oxide (D2O), Deuterium gas (D2) | Late-stage C-H activation to replace H with D, often with a catalyst. | acs.orgprinceton.edu |

| Reagent-based Exchange | Methanol-d (MeOD) with DMF-DMA | Preparation of deuterated synthetic reagents for subsequent reactions. | nih.gov |

| Analytical Standard | Deuterated analogue of analyte | Internal standard for quantitative mass spectrometry. | nih.govacs.org |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

Currently, detailed and varied synthetic routes for Methyl 2-carbamoyl-3-phenylpropionate are not well-documented in peer-reviewed literature. Future research would need to focus on developing and optimizing synthetic methods. This could involve exploring enzymatic catalysis, asymmetric synthesis to control stereochemistry, or novel coupling reactions that could provide more efficient and scalable access to this compound. Establishing a robust and versatile synthesis is the first step toward enabling any further investigation.

In-depth Mechanistic Studies of Under-Explored Reactions

Without a body of known reactions involving this compound, this area remains entirely unexplored. Future mechanistic studies would be contingent on first discovering reactions where this molecule acts as a key substrate, reagent, or intermediate. Researchers would need to investigate its reactivity with various chemical partners to understand the electronic and steric factors that govern its behavior. Elucidating reaction mechanisms through kinetic studies, isotopic labeling, and computational analysis would be a crucial long-term goal.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes. For this compound, there is an opportunity to build predictive models from the ground up. Initial studies could involve Density Functional Theory (DFT) calculations to determine the molecule's conformational landscape, electronic structure, and spectroscopic signatures (such as NMR and IR spectra). As synthetic data becomes available, these models could be refined to predict reactivity, screen for potential catalysts, and guide the design of new synthetic pathways.

Unlocking New Synthetic Utilities of the this compound Scaffold

The potential of the this compound structure as a building block in organic synthesis is currently unknown. The presence of a methyl ester, a primary amide, and a phenylpropyl backbone suggests it could serve as a versatile scaffold. Future research could explore its use in the synthesis of more complex molecules, such as novel amino acid derivatives, peptide mimics, or heterocyclic compounds. Investigating the differential reactivity of the ester and amide functionalities would be key to unlocking its synthetic potential and establishing it as a useful tool for medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-carbamoyl-3-phenylpropionate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbamate formation through nucleophilic substitution. A typical approach involves reacting 3-phenylpropionic acid derivatives with methyl carbamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to carbamoyl chloride) and inert atmosphere to prevent hydrolysis. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate formation. Post-synthesis purification by column chromatography (silica gel, gradient elution) improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :